molecular formula C9H8F3NO2 B3051591 2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid CAS No. 349-81-5

2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid

Cat. No.: B3051591
CAS No.: 349-81-5
M. Wt: 219.16 g/mol
InChI Key: JUXDXJXSMIGCPK-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid (CAS Registry Number: 349-81-5) is an organic compound with the molecular formula C 9 H 8 F 3 NO 2 and a molecular weight of 219.16 g/mol . This glycine derivative features a phenyl ring substituted with a trifluoromethyl (-CF 3 ) group, a functional group of significant interest in modern medicinal chemistry due to its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity . The compound serves as a valuable building block in organic synthesis and drug discovery research. Its structure is related to a class of substituted amino phenylacetic acids that have been investigated as potential cyclooxygenase-2 (COX-2) inhibitors . COX-2 is a key enzyme in the inflammatory response, making inhibitors a target for research into managing pain and inflammatory disorders. The presence of the strong electron-withdrawing trifluoromethyl group can significantly influence the compound's electronic properties and its interaction with biological targets . Researchers utilize this chemical as a synthetic intermediate for the development of novel pharmacologically active molecules, including antimicrobial agents . Handling and Safety: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Safety data indicates that it may be harmful if swallowed and causes skin and eye irritation (H302, H315, H319, H335) . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Store in a dark, sealed container in a dry environment at room temperature .

Properties

IUPAC Name

2-[3-(trifluoromethyl)anilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-2-1-3-7(4-6)13-5-8(14)15/h1-4,13H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXDXJXSMIGCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289729
Record name 2-{[3-(trifluoromethyl)phenyl]amino}acetic acid
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Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-81-5
Record name NSC63254
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Record name 2-{[3-(trifluoromethyl)phenyl]amino}acetic acid
Source EPA DSSTox
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Record name 2-{[3-(trifluoromethyl)phenyl]amino}acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid typically involves the reaction of 3-(trifluoromethyl)aniline with glycine under basic conditions. The process can be summarized in the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its trifluoromethyl group, which can enhance binding affinity and selectivity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Features :

  • Aromatic Core : 3-Trifluoromethylphenyl group.
  • Functional Groups: Amino linker (-NH-) and carboxylic acid (-COOH).
  • Molecular Formula : C₉H₇F₃N₂O₂ (exact mass: 232.04 g/mol).

Synthetic routes often involve coupling reactions between 3-(trifluoromethyl)aniline and haloacetic acid derivatives, followed by hydrolysis or deprotection steps .

Comparison with Similar Compounds

The compound is compared to structurally related analogs to highlight differences in physicochemical properties, biological activity, and applications.

Structural Analogues and Functional Group Variations

Table 1: Structural Comparison

Compound Name Key Structural Differences Molecular Formula CAS Number Reference
2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid Phenylamino-acetic acid backbone C₉H₇F₃N₂O₂ Not explicitly listed
2-[3-(Trifluoromethyl)benzoyl]aminoacetic acid Benzoyl group (amide) instead of phenylamino C₁₀H₈F₃NO₃ 17794-48-8
2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid Thiazole heterocycle C₁₃H₁₀F₃NO₂S 924868-87-1
2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride Diethylamino substituent, hydrochloride salt C₁₃H₁₇ClF₃NO₂ 1306602-92-5

Key Observations :

Amide vs. This modification decreases solubility in polar solvents compared to the parent compound . Biological Impact: Amide derivatives often exhibit improved stability against enzymatic degradation but reduced cellular uptake due to lower hydrophilicity.

Heterocyclic Modifications :

  • The thiazole-containing analog (CAS 924868-87-1) introduces a sulfur-containing heterocycle, enhancing π-π stacking interactions and electron-withdrawing effects. This increases affinity for enzymes like cyclooxygenase (COX) .

Amino Group Substitution: The diethylamino analog (CAS 1306602-92-5) introduces a bulky tertiary amine, improving lipid solubility and blood-brain barrier penetration. This makes it suitable for central nervous system (CNS) drug candidates .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property This compound 2-[3-(Trifluoromethyl)benzoyl]aminoacetic Acid 2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic Acid Hydrochloride
Melting Point Not reported 134–138°C Not reported
Molecular Weight (g/mol) ~233.16 247.17 323.73
LogP (Predicted) 2.1–2.5 2.8–3.2 3.5–4.0
Solubility Moderate in DMSO, low in water Low in water, high in DCM High in polar aprotic solvents (e.g., DMF)
  • LogP Trends: The diethylamino analog’s higher LogP (3.5–4.0) reflects enhanced lipophilicity, favoring membrane permeability but limiting aqueous solubility .
  • Thermal Stability : The benzoyl derivative’s higher melting point (134–138°C) suggests stronger intermolecular forces (e.g., hydrogen bonding in crystalline form) compared to the parent compound .

Biological Activity

2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid, often referred to as a trifluoromethyl-substituted amino acid, has garnered attention in pharmacological research due to its diverse biological activities. This compound is notable for its potential applications in treating various diseases, including cancer and metabolic disorders. This article explores the biological activity of this compound, supported by data tables and case studies.

The trifluoromethyl group (-CF₃) significantly influences the chemical behavior and biological activity of compounds. The electronegative nature of the -CF₃ group enhances lipophilicity and alters binding interactions with biological targets, making it a valuable pharmacophore in drug design .

AMPK Activation

Recent studies highlight that compounds similar to this compound can act as activators of AMP-activated protein kinase (AMPK). AMPK plays a crucial role in cellular energy homeostasis and metabolic regulation. In vitro assays demonstrated that related compounds could robustly activate AMPK, leading to decreased lipid synthesis and enhanced fatty acid oxidation .

Table 1: AMPK Activation Potency

CompoundEC₅₀ (nM) in Rat HepatocytesEC₅₀ (nM) in L6 Myoblasts
Activator-3~28~32

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell proliferation across multiple human cancer cell lines.

Table 2: IC₅₀ Values Against Various Cancer Cell Lines

Cell LineIC₅₀ (μM)Reference Drug IC₅₀ (μM)
MCF-78.47Tamoxifen (10 μM)
HCT11612.4Doxorubicin (52.1 μM)
HePG217.6Doxorubicin (52.1 μM)

These findings suggest that the compound exhibits selective toxicity towards cancer cells while maintaining relative safety towards non-cancerous cells .

Case Studies

  • Inhibition of Tumor Growth : A study utilizing the chick chorioallantoic membrane model demonstrated that derivatives of this compound inhibited angiogenesis in tumor tissues, suggesting a mechanism by which these compounds may exert their anticancer effects .
  • Metabolic Regulation : In a rat model subjected to a high-sucrose diet, activation of AMPK by related compounds led to improved metabolic profiles, highlighting potential therapeutic applications in metabolic syndrome and obesity management .

Q & A

Q. What are the optimal synthetic routes for 2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid?

  • Methodological Answer : The compound can be synthesized via amide coupling between 3-(trifluoromethyl)aniline and bromoacetic acid derivatives. Key steps include:

Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDC or DCC) to form an active ester intermediate.

Nucleophilic substitution : React the activated intermediate with 3-(trifluoromethyl)aniline under mild basic conditions (e.g., NaHCO₃) to form the amide bond .

  • Critical Parameters :
  • Temperature: Maintain 0–25°C to avoid side reactions.
  • Solvent: Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity.
  • Yield Optimization : Purify via recrystallization (ethanol/water) or silica gel chromatography.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer : The trifluoromethyl (CF₃) group causes significant splitting in ¹H and ¹³C NMR spectra. Key strategies:
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference.
  • ¹⁹F NMR : Directly observe the CF₃ group (δ ≈ -60 to -70 ppm) to confirm substitution patterns .
  • 2D Techniques : HSQC and HMBC correlate ¹H-¹³C signals to confirm the acetic acid moiety’s attachment to the aromatic ring.

Q. What chromatographic methods are suitable for purity analysis?

  • Methodological Answer : Due to high polarity, reverse-phase HPLC with the following conditions is recommended:
  • Column : C18 with 3 µm particle size.
  • Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) to enhance peak symmetry.
  • Detection : UV at 254 nm (aromatic absorption) .
  • Validation : Spike with known impurities (e.g., unreacted aniline) to confirm resolution.

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis pathway?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to:

Predict Transition States : Identify energy barriers for amide bond formation.

Solvent Effects : Simulate solvation energies in DMF vs. DCM to guide solvent selection.

  • Tools : Gaussian or ORCA software paired with cheminformatics (ICReDD’s workflow) to predict optimal reaction conditions .
  • Case Study : A 20% yield increase was achieved by adjusting the coupling agent’s stoichiometry based on computational predictions.

Q. How to address contradictory data in reaction yield optimization?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically evaluate variables:
  • Factors : Temperature, catalyst loading, solvent ratio.
  • Response Surface Methodology (RSM) : Model interactions between factors to identify maxima.
  • Validation : Replicate center points to assess reproducibility (e.g., 65°C ± 2°C tolerance) .
  • Example : A 3³ factorial design reduced experimental runs by 40% while identifying catalyst concentration as the most critical factor.

Q. What strategies mitigate environmental persistence of trifluoromethyl byproducts?

  • Methodological Answer : The CF₃ group’s stability raises concerns about environmental accumulation. Mitigation approaches:
  • Degradation Studies : Expose byproducts to UV/H₂O₂ to assess photolytic breakdown.
  • Alternative Functional Groups : Replace CF₃ with degradable groups (e.g., CH₃) in non-critical positions.
  • Analytical Monitoring : Use LC-MS/MS to track ultra-short-chain PFAA degradation products (e.g., TFA) in wastewater .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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